molecular formula C16H25Cl2NO3 B4752562 (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B4752562
M. Wt: 350.3 g/mol
InChI Key: KAIRVAJBGIQBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as CDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDM belongs to a class of compounds called benzylamines, which have been studied for their ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the modulation of the Nrf2-Keap1 pathway, which is responsible for regulating cellular response to oxidative stress. This compound has also been shown to modulate the activity of various enzymes and signaling pathways that are involved in inflammation and cell death.
Biochemical and physiological effects:
This compound has been shown to have beneficial effects on various biochemical and physiological parameters. Studies have shown that this compound can reduce oxidative stress, inflammation, and cell death in various tissues. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its high purity and yield. This compound is also stable under various storage conditions, which makes it easy to handle in lab settings. One limitation of using this compound is its relatively high cost compared to other compounds that have similar effects.

Future Directions

There are several future directions for research on (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Additionally, studies are needed to optimize the synthesis of this compound and develop more efficient methods for its production.

Scientific Research Applications

(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various fields of research. One major area of interest is its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects in other tissues, such as the liver and kidneys.

properties

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3.ClH/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13;/h8-9,13,18H,3-7,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIRVAJBGIQBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.